3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-chromen-4-one
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Overview
Description
The compound “3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-chromen-4-one” is a complex organic molecule. It seems to contain a chromen-4-one moiety, which is a common structure in many natural products and pharmaceuticals . The 5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl group could potentially add interesting properties to the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the chromen-4-one ring and the 1,3-dioxan-2-yl ring. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The chromen-4-one moiety could potentially undergo reactions typical of ketones, while the 1,3-dioxan-2-yl group could participate in reactions typical of ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Anticancer Potential
A study by Venkateswararao et al. (2014) synthesized and evaluated bis-chromone derivatives, structurally related to 3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-chromen-4-one, for their anti-cancer properties. They found that specific derivatives exhibited significant anti-proliferative activity against various human cancer cell lines. This research suggests the potential of such compounds in designing anticancer agents (Venkateswararao et al., 2014).
Structural Analysis
Manolov et al. (2008) focused on the crystal structure of a compound closely related to 3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-chromen-4-one. Understanding the structural properties of such compounds is crucial for their potential application in scientific research, particularly in drug design and material science (Manolov et al., 2008).
Antimicrobial and Antioxidant Properties
Research by Al-ayed (2011) synthesized derivatives of 4-hydroxycoumarin, which is structurally similar to the compound . They evaluated these derivatives for antibacterial and antioxidant activities, indicating the potential of such compounds in pharmaceutical applications (Al-ayed, 2011).
Molecular Synthesis and Characterization
Another study by Čačić et al. (2009) describes the design and synthesis of thiazolidin-4-ones based on a similar chromen-4-one structure. Such studies contribute to the understanding of the synthetic pathways and chemical behavior of these compounds, which is vital for developing new materials and drugs (Čačić et al., 2009).
Photochemical Applications
Jindal et al. (2014) explored the synthesis of pyrano[2,3-c]chromen-2(3H)-ones through a photochemical process involving a compound similar to 3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-chromen-4-one. This research demonstrates the relevance of these compounds in photochemical reactions, which could have implications in material science and photochemistry (Jindal et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-15(7-16)8-19-14(20-9-15)11-6-18-12-5-3-2-4-10(12)13(11)17/h2-6,14,16H,7-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSFGOOFSBUJIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C2=COC3=CC=CC=C3C2=O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801159288 |
Source
|
Record name | 3-[5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801159288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-chromen-4-one | |
CAS RN |
924843-61-8 |
Source
|
Record name | 3-[5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924843-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801159288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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